Cas no 1155-38-0 (Benz[a]anthra[5,6-b]oxirene,1a,11b-dihydro-11-methyl-)
![Benz[a]anthra[5,6-b]oxirene,1a,11b-dihydro-11-methyl- structure](https://it.kuujia.com/scimg/cas/1155-38-0x500.png)
1155-38-0 structure
Nome del prodotto:Benz[a]anthra[5,6-b]oxirene,1a,11b-dihydro-11-methyl-
Benz[a]anthra[5,6-b]oxirene,1a,11b-dihydro-11-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benz[a]anthra[5,6-b]oxirene,1a,11b-dihydro-11-methyl-
- 7-methylbenz<a>anthracene 5,6-oxide
- 7-methylbenzanthracene 5,6-oxide
- 11-methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene
- 1a,11b-Dihydro-11-methylbenz(3,4)anthra(1,2-b)oxirene
- 5,6-Epoxy-5,6-dihydro-7-methylbenz(a)anthracene
- 7-Methylbenz(a)anthracene 5,6 oxide
- 7-Methylbenz(a)anthracene 5,6-oxide
- 7-Methylbenz(a)anthracene-5,6-oxide
- Benz(a)anthracene, 5,6-dihydro-5,6-epoxy-7-methyl-
- Benz(a)anthracene, 5,6-epoxy-5,6-dihydro-7-methyl-
- CCRIS 1118
- 7-Methylbenz[a]anthracene 5,6-oxide
- Benz[a]anthracene, 5,6-epoxy-5,6-dihydro-7-methyl-
- 11-Methyl-1a,11b-dihydrobenzo[3,4]anthra[1,2-b]oxirene #
- 1155-38-0
- 7-Methylbenz[a]anthracene 5,6-epoxide
- 19-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(19),5,7,9,11,13,15,17-octaene
- DTXSID30921739
- Benz[3,4]anthra[1,2-b]oxirene, 1a,11b-dihydro-11-methyl-
- MFBSRFKHKCKLIC-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C19H14O/c1-11-13-7-3-2-6-12(13)10-16-14-8-4-5-9-15(14)18-19(20-18)17(11)16/h2-10,18-19H,1H3
- Chiave InChI: MFBSRFKHKCKLIC-UHFFFAOYSA-N
- Sorrisi: C1=CC=C2C(C(=C3C(=C2)C2=CC=CC=C2C2OC32)C)=C1
Proprietà calcolate
- Massa esatta: 258.10452
- Massa monoisotopica: 258.104465
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 20
- Conta legami ruotabili: 0
- Complessità: 391
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 12.5
- Conta Tautomer: niente
- Carica superficiale: 0
- XLogP3: 4.2
Proprietà sperimentali
- Densità: 1.0651 (rough estimate)
- Punto di ebollizione: 361.57°C (rough estimate)
- Punto di infiammabilità: 219.1°C
- Indice di rifrazione: 1.5500 (estimate)
- PSA: 12.53
Benz[a]anthra[5,6-b]oxirene,1a,11b-dihydro-11-methyl- Letteratura correlata
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
1155-38-0 (Benz[a]anthra[5,6-b]oxirene,1a,11b-dihydro-11-methyl-) Prodotti correlati
- 2228423-24-1(4-(5-bromo-2-chloropyridin-4-yl)-1,3-oxazolidin-2-one)
- 641632-94-2(2H-Indol-2-one, 1,3-dihydro-3-[2-oxo-2-(4-pyridinyl)ethylidene]-)
- 2138149-83-2(1-Pyrrolidineacetic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-)
- 2228987-60-6(tert-butyl N-1-(2-methoxyquinolin-3-yl)-2-oxoethyl-N-methylcarbamate)
- 1355247-30-1(N-[(3-bromo-2-fluorophenyl)methyl]propan-1-amine)
- 1040654-83-8(2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide)
- 41191-02-0(3-Allyl-1-methyl-4-piperidone)
- 349105-76-6(N-methoxy-N-methyl-2-(methylthio)benzamide)
- 2229007-75-2(3-(oxiran-2-yl)imidazo1,2-apyrazine)
- 1188263-92-4(ethyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate)
Fornitori consigliati
上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
